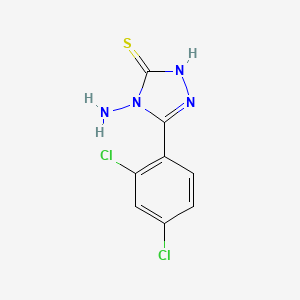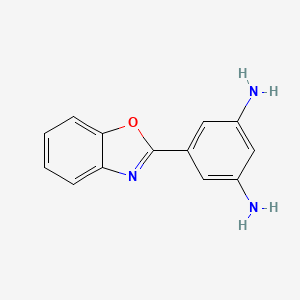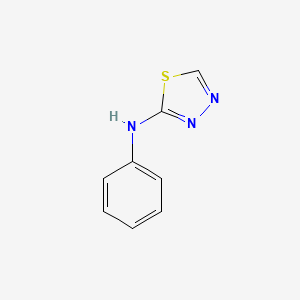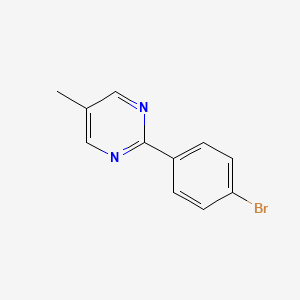
4-(Benzyloxy)-3-bromobenzaldehyde
Vue d'ensemble
Description
4-(Benzyloxy)-3-bromobenzaldehyde (4-BBA) is a versatile compound used in many fields of scientific research. It is a naturally occurring compound found in some plants, and it is also a synthetic compound used in laboratories for a variety of purposes. 4-BBA has been used in a wide range of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other chemicals.
Applications De Recherche Scientifique
Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) details the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence with O-Methyloxime serving as a directing group, leading to good overall yields of substituted 2-bromobenzaldehydes (Dubost et al., 2011).
Hydroxylation of Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes. This method includes in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene (Sinhababu & Borchardt, 1983).
Formation of 2-Bromo-3-hydroxybenzaldehyde : Contrary to previous reports, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with an absence of 4-bromo-3-hydroxybenzaldehyde. They further converted 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, confirmed by X-ray crystallography (Otterlo et al., 2004).
Synthesis of Isoindolin-1-ones : Cho et al. (1997) reported the synthesis of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde and primary amines. This reaction involves carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine, showcasing the reactivity of bromobenzaldehydes in complex organic syntheses (Cho et al., 1997).
Lignan Synthesis : Rehnberg and Magnusson (1988) utilized 2-(R) and (S)-benzyloxy-2,5-dihydro-4-furancarboxaldehyde for the total synthesis of lignans, including (-)-burseran and (-)-cubebin. Their method demonstrates the utility of benzyloxybenzaldehydes in the synthesis of complex natural products (Rehnberg & Magnusson, 1988).
Propriétés
IUPAC Name |
3-bromo-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAYCCCBNRUZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989351 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69455-12-5 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)











